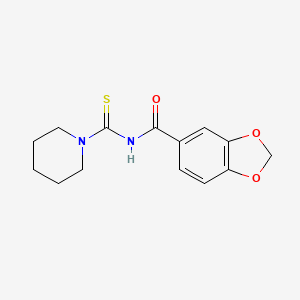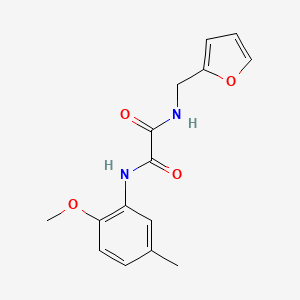![molecular formula C12H16N2O2 B4679570 1-[2-(2-methoxyethoxy)ethyl]-1H-benzimidazole](/img/structure/B4679570.png)
1-[2-(2-methoxyethoxy)ethyl]-1H-benzimidazole
Vue d'ensemble
Description
1-[2-(2-methoxyethoxy)ethyl]-1H-benzimidazole, also known as mebendazole, is a benzimidazole derivative that has been widely used as an anthelmintic drug for the treatment of parasitic infections. Mebendazole is effective against a broad range of parasites, including nematodes, cestodes, and trematodes, and has been used to treat infections such as pinworm, roundworm, whipworm, and hookworm. In addition to its use as an anthelmintic drug, mebendazole has also been studied for its potential anticancer properties.
Mécanisme D'action
The mechanism of action of 1-[2-(2-methoxyethoxy)ethyl]-1H-benzimidazole as an anthelmintic drug involves the inhibition of microtubule polymerization, which disrupts the formation of the cytoskeleton and impairs the ability of the parasite to absorb nutrients. As an anticancer drug, this compound has been shown to inhibit the activity of tubulin, a protein that is involved in the formation of the cytoskeleton in cells. By inhibiting tubulin activity, this compound can disrupt the formation of the mitotic spindle, which is necessary for cell division, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Mebendazole has been shown to have a number of biochemical and physiological effects, including the inhibition of microtubule polymerization, the disruption of the cytoskeleton in cells, and the induction of apoptosis in cancer cells. Mebendazole has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(2-methoxyethoxy)ethyl]-1H-benzimidazole in lab experiments is its broad range of activity against parasites and its potential anticancer properties. Mebendazole has also been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-[2-(2-methoxyethoxy)ethyl]-1H-benzimidazole. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of this compound as a potential treatment for other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of this compound as an anticancer drug, and to determine the optimal dosing and administration strategies for its use in cancer treatment.
Applications De Recherche Scientifique
Mebendazole has been studied extensively for its potential use as an anticancer drug. Studies have shown that 1-[2-(2-methoxyethoxy)ethyl]-1H-benzimidazole can inhibit the growth of cancer cells in vitro and in vivo, and can induce apoptosis (programmed cell death) in cancer cells. Mebendazole has been studied for its potential use in the treatment of various types of cancer, including glioblastoma, melanoma, and breast cancer.
Propriétés
IUPAC Name |
1-[2-(2-methoxyethoxy)ethyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-15-8-9-16-7-6-14-10-13-11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSDJWPHQMTZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN1C=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-furylmethylene)-3-[(4-phenyl-1-piperazinyl)methyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4679488.png)
![methyl 2-[({[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4679500.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4679506.png)
![N-(4-acetylphenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4679519.png)

![N-[3-(dimethylamino)propyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4679534.png)

![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B4679557.png)
![5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4679562.png)
![5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B4679577.png)
![5-(4-chlorobenzoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4679589.png)
![N-butyl-3-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4679596.png)
![[9-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4679602.png)
![4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4679614.png)